Product packaging for L-693,403 Maleate(Cat. No.:CAS No. 137730-52-0)

L-693,403 Maleate

Cat. No.: B1148082
CAS No.: 137730-52-0
M. Wt: 393.483
InChI Key: WAZQVIBRRAMDNX-BTJKTKAUSA-N
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Description

Contextualization as a Research Probe in Pharmacology and Biology

In the fields of pharmacology and biology, L-693,403 maleate (B1232345) serves as a valuable research probe. A research probe is a specialized molecule used to identify, locate, and study the function of specific biological targets, such as receptors or enzymes. The utility of L-693,403 maleate stems from its high affinity for sigma receptors and, notably, its excellent selectivity over other receptors, particularly the dopamine (B1211576) D2 receptor. nih.govrndsystems.comnih.gov This selectivity is crucial for researchers aiming to isolate and understand the specific effects mediated by sigma receptors without the confounding influence of dopamine system activation. smolecule.com

The compound is instrumental in a variety of research applications, including:

Neuroscience: To explore the distribution and function of sigma receptors in the central nervous system and their potential involvement in neurological and psychiatric conditions. smolecule.com

Pharmacology: To characterize the binding profiles of new drug candidates and to understand the structure-activity relationships of sigma receptor ligands. smolecule.com

Behavioral Studies: To assess the behavioral consequences of sigma receptor modulation in animal models, which can provide insights into their role in conditions like anxiety and pain. smolecule.comresearchgate.net

By using this compound, researchers can modulate the activity of sigma receptors and observe the downstream biological effects, thereby elucidating their complex roles in cellular signaling and organismal physiology. smolecule.com

Historical Perspective of its Discovery and Initial Academic Characterization

The development of this compound is rooted in the broader scientific effort to create selective ligands for the sigma receptor to better understand its function. The compound emerged from research conducted at Merck Sharp and Dohme Research Laboratories and was first described in a 1992 publication in the Journal of Medicinal Chemistry by Chambers and colleagues. nih.gov This seminal paper detailed the synthesis and characterization of a series of achiral, conformationally restricted spirocyclic piperidines, including the parent structure of L-693,403. nih.gov

The primary goal of this research was to develop tools to investigate the functional role of the sigma recognition site. nih.gov The researchers designed these novel spiropiperidine compounds, which possess a rigid structure, to explore the structural requirements for high-affinity binding. The initial characterization involved in vitro radioligand displacement experiments using guinea pig cerebellum homogenates and a sigma-specific radioligand. nih.gov These studies identified compounds with very high affinity for the sigma site and, critically, over 10,000-fold selectivity against the dopamine D2 receptor. nih.govresearchgate.net This work established these spiropiperidines, including the structural class to which L-693,403 belongs, as some of the most potent and selective sigma ligands reported at the time. nih.gov

Overview of its Multifaceted Pharmacological Classification

The pharmacological profile of this compound is primarily and most significantly defined by its action as a high-affinity sigma receptor ligand. nih.govrndsystems.comgoogleapis.com Sigma receptors are a unique class of intracellular proteins, and ligands like L-693,403 are essential for studying their function. smolecule.com While initially misclassified, sigma receptors are now understood to be distinct from opioid and other classical neurotransmitter receptors. nih.gov

The key facets of its pharmacological classification are:

High-Affinity Sigma Receptor Ligand: L-693,403 binds with high potency to sigma receptors. nih.govrndsystems.com This strong interaction makes it effective for displacing other ligands and for eliciting responses mediated by these receptors in experimental settings.

Selective Ligand: A defining feature is its high selectivity. It shows a pronounced preference for sigma receptors over dopamine D2 receptors. nih.govrndsystems.comnih.gov This selectivity is a significant advantage, as it minimizes off-target effects that could complicate the interpretation of research findings.

Potential Sigma-1 Subtype Preference: While often referred to as a general sigma ligand, research on related spiropiperidines suggests that modifications to the core structure can confer high selectivity for the sigma-1 (σ₁) subtype over the sigma-2 (σ₂) subtype. nih.govacs.org For instance, related compounds have shown excellent σ₁/σ₂ selectivity ratios. nih.govacs.org

The binding of this compound to sigma receptors can modulate various downstream signaling pathways, which is thought to underlie its observed effects in research models of pain, neuroprotection, and depression. smolecule.com

PropertyDescriptionSource
Molecular Formula C₂₄H₂₇NO₄ medchemexpress.com
Molecular Weight 393.48 g/mol medchemexpress.com
Primary Target Sigma Receptor medchemexpress.com
Selectivity High selectivity over Dopamine D2 receptor nih.govrndsystems.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO4 B1148082 L-693,403 Maleate CAS No. 137730-52-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQVIBRRAMDNX-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Specific Target Engagement of L 693,403 Maleate

Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitory Activity

Identification and Characterization as a Potent and Selective PAI-1 Inhibitor

Mechanism of Competitive Inhibition at the PAI-1 Active Site

Specificity and Selectivity Profiling of L-693,403 Maleate (B1232345) against Related Serine Proteases

Sigma (σ) Receptor Ligand Activity

Sigma (σ) receptors are a unique class of intracellular proteins found in various tissues, with high densities in the central nervous system. They are classified into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which are genetically distinct and have different pharmacological profiles.

Characterization as a High-Affinity and Selective Sigma Ligand

L-693,403 maleate has been characterized in multiple studies as a high-affinity and selective ligand for sigma (σ) receptors. Research based on the work of Chambers et al. identifies spiro[indene-1,4'-piperidine] (B1354460) derivatives, including the class of compounds to which L-693,403 belongs, as potent sigma ligands. The compound demonstrates excellent selectivity for sigma receptors over other neurotransmitter receptors, such as the dopamine (B1211576) D2 receptor. This selectivity makes it a valuable tool for researchers studying the physiological and pathological roles of sigma receptors.

Differential Binding Affinities and Selectivities of this compound for Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Subtypes

The development of subtype-selective ligands is critical for elucidating the distinct functions of σ1R and σ2R. Research by Maier et al. focused on developing novel spiropiperidines as highly potent and subtype-selective sigma-receptor ligands. While L-693,403 is known as a selective sigma ligand, specific binding affinity values (Ki) that would quantify its differential affinity for the σ1R and σ2R subtypes are not explicitly available in the reviewed literature. Such data is necessary to determine if the compound preferentially binds to one subtype over the other.

Interactive Data Table: Sigma Receptor Binding Profile of this compound

Receptor SubtypeBinding Affinity (Ki)Reference
Sigma-1 (σ1R)Data not available in reviewed literature
Sigma-2 (σ2R)Data not available in reviewed literature

Preclinical Research on this compound: A Review of Available Scientific Literature

Preclinical research extensively utilizes various models to study these processes:

In Vitro Fibrinolysis Models: Assays to study fibrin (B1330869) clot formation and degradation often measure parameters like clot lysis time and D-dimer concentration to assess the efficacy of fibrinolytic agents. biorxiv.orgnih.govresearchgate.net

Animal Models of Thrombosis: Common models include inducing thrombosis in rodents or larger animals through methods like inferior vena cava (IVC) ligation or ferric chloride application to study thrombus formation and resolution. pharmalegacy.comnih.govamegroups.orgnih.gov

Preclinical Models of Atherosclerosis and Myocardial Infarction: Atherosclerosis is often studied in genetically modified mice (e.g., C57BL/6) fed high-fat diets, while myocardial infarction is typically modeled by ligating coronary arteries. ed.ac.uknih.govnih.gov

In Vitro Fibrosis Models: These often involve stimulating cell types like fibroblasts with transforming growth factor-beta (TGF-β) to induce a fibrotic phenotype, which can be characterized by the expression of markers like α-smooth muscle actin and increased collagen deposition. plos.orgnih.gov

Animal Models of Organ Fibrosis: Pulmonary fibrosis, for example, is frequently induced in mice using agents like bleomycin (B88199) to study the mechanisms of fibrosis and test potential anti-fibrotic therapies. nih.govnih.govscireq.comfrontiersin.org

Preclinical Research on Biological Activities and Investigational Applications of L 693,403 Maleate

Research in Neuronal Function and Central Nervous System (Sigma Receptor Mediated)

The investigation of L-693,403 maleate in the context of neuronal function is grounded in the established role of sigma receptors in the central nervous system (CNS). Sigma-1 receptors, in particular, are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum that modulate a variety of signaling proteins and ion channels. mdpi.comnih.gov They are involved in neurotransmission, neuroprotection, and neuroinflammation, making them a target for neurological and psychiatric conditions. nih.gov

Effects of this compound on Neuronal Signaling Pathways in Preclinical Models

Preclinical research indicates that sigma receptor ligands like this compound can modulate neuronal signaling pathways by interacting with key cellular components. mdpi.com The sigma-1 receptor is known to influence ion channels, including voltage-gated potassium (Kv) channels and NMDA receptors, and to regulate calcium (Ca²⁺) signaling, which is critical for processes like learning and memory. nih.govnih.govnih.govnih.gov

Activation of sigma-1 receptors can facilitate NMDA receptor signaling and neurotransmission. nih.gov This modulation is significant as NMDA receptor activity is central to synaptic plasticity and excitotoxicity. nih.gov Studies on various sigma-1 receptor ligands have demonstrated their ability to inhibit voltage-gated calcium channels, suggesting a mechanism for regulating calcium homeostasis and providing neuroprotection. nih.gov For instance, the sigma-1 receptor agonist (+)-SKF10047 was shown to inhibit potassium chloride (KCl)-induced calcium influx in retinal ganglion cells, an effect that was reversible by a sigma-1 receptor antagonist. nih.gov While specific electrophysiological data from patch-clamp or neurotransmitter release studies using in vivo microdialysis for this compound are not detailed in available literature, its function as a sigma receptor ligand implies it would be investigated for similar modulatory effects on these fundamental neuronal signaling pathways.

Table 1: Investigated Neuronal Signaling Targets for Sigma Receptor Ligands This table is representative of targets studied for sigma receptor ligands in general, forming the basis for the investigation of specific compounds like this compound.

Target Pathway/Receptor Potential Effect of Ligand Binding Preclinical Model Type Relevant Technique
NMDA Receptor Signaling Modulation of receptor activity (potentiation or inhibition) In vitro neuron cultures, brain slices Patch-clamp electrophysiology nih.govthe-scientist.comnih.gov
Voltage-Gated Ca²⁺ Channels Inhibition of Ca²⁺ influx In vitro neuron cultures Calcium imaging, Patch-clamp nih.gov
Voltage-Gated K⁺ Channels Inhibition of K⁺ currents Stably expressed channels in cell lines (e.g., HEK293) Patch-clamp electrophysiology nih.gov
Neurotransmitter Release Modulation of dopamine (B1211576), glutamate, etc. Rodent models (rats, mice) In vivo microdialysis mdpi.comnih.govnih.gov

Investigation in Animal Models of Nociception and Pain Pathways

Sigma receptors are known to be involved in the modulation of pain, and their ligands are frequently evaluated for antinociceptive properties. mdpi.comnih.gov Preclinical animal models of pain are essential for this evaluation and include inflammatory, neuropathic, and acute pain models. frontiersin.orgaragen.comdiva-portal.org Common models include the carrageenan-induced hyperalgesia model (inflammatory pain) and the spinal nerve ligation (SNL) model (neuropathic pain), where pain-related behaviors are assessed using methods like the von Frey test for mechanical sensitivity. frontiersin.orgaragen.comnih.govresearchgate.net

Ligands targeting sigma receptors have shown analgesic activity in various pain models. mdpi.com For example, sigma-1 receptor antagonists can inhibit mechanical and thermal hypersensitivity in models of neuropathic pain. mdpi.com While this compound is noted for its potential to modulate pain pathways, specific results from its testing in established rodent pain models, such as the formalin test or carrageenan-induced paw edema test, are not available in the reviewed literature. mdpi.com The investigation would typically involve measuring the compound's effect on pain thresholds or responses compared to a control group.

Role of this compound in Preclinical Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease, Stroke)

The neuroprotective potential of sigma receptor activation makes ligands like this compound relevant for research into neurodegenerative disorders. mdpi.com

In Alzheimer's Disease (AD) research, the 5XFAD transgenic mouse model is widely used. This model develops amyloid plaques, neuroinflammation, and progressive cognitive deficits, recapitulating key aspects of human AD pathology. mdpi.comnih.govfrontiersin.org Cognitive function in these mice is often assessed using tasks like the Morris water maze or radial arm maze. goettingen-research-online.de The sigma-1 receptor's role in regulating calcium homeostasis and mitigating protein misfolding suggests that its ligands could be beneficial. nih.gov this compound has been identified in patent literature as relevant to AD research, though specific efficacy data from studies using the 5XFAD or other AD models are not publicly detailed. dergipark.org.tr

In Stroke research, preclinical models like the transient middle cerebral artery occlusion (MCAO) in rodents are standard. frontiersin.orgnih.govnih.gov These models simulate ischemic brain injury, and outcomes are measured by infarct volume and neurological deficits. frontiersin.orgnih.gov Sigma-1 receptor agonists have been shown to have neuroprotective effects in stroke models, potentially by reducing oxidative stress and regulating calcium levels. wikipedia.org While this compound's role as a sigma ligand suggests potential for investigation in this area, specific studies reporting its effect on infarct volume or functional recovery in MCAO models are not available.

Evaluation of this compound in Preclinical Models Relevant to Psychotropic Drug Actions

Sigma receptors bind a wide array of psychotropic drugs and are considered targets for novel antipsychotic and antidepressant medications. mdpi.comnih.govnih.gov The selectivity of this compound for sigma receptors over dopamine D2 receptors is particularly relevant, as D2 receptor antagonism is a primary mechanism of traditional antipsychotics but is also associated with significant side effects. mdpi.comnih.gov

Preclinical models used to predict antipsychotic efficacy include the conditioned avoidance response (CAR) test and the prepulse inhibition (PPI) of the startle reflex. diva-portal.orgwikipedia.orgnih.govfrontiersin.org The CAR test measures a drug's ability to suppress a learned avoidance behavior, a hallmark of antipsychotic activity. diva-portal.orgwikipedia.orgnih.gov PPI is a measure of sensorimotor gating, a process that is deficient in disorders like schizophrenia. nih.govfrontiersin.org The evaluation of this compound in these models would provide insight into its potential psychotropic effects, but specific data from such studies are not present in the available literature.

Research in Oncology (Sigma Receptor Mediated)

The role of sigma receptors in cancer has become an area of intense research. The sigma-2 receptor subtype, in particular, is overexpressed in numerous types of human tumors and its abundance is correlated with the proliferative status of cancer cells. nih.govnih.govnih.gov This makes it an attractive target for both diagnostic imaging and the development of cytotoxic therapies. nih.gov

Modulation of Cancer Cell Proliferation and Survival by this compound in In Vitro Models

In vitro studies using human cancer cell lines are a primary method for assessing the antiproliferative effects of new compounds. mdpi.com For instance, the MCF-7 breast cancer cell line and the U-87 MG glioblastoma cell line are standard models for evaluating cytotoxicity and effects on cell proliferation. mdpi.comdergipark.org.trplos.orgresearchgate.neteurofinsdiscovery.com Assays such as the MTT or MTS assay are used to measure cell viability and growth inhibition after treatment with a test compound. dergipark.org.trplos.org

Studies have shown that various sigma-2 receptor ligands can induce cancer cell death (apoptosis) and inhibit tumor growth. nih.govnih.gov For example, some sigma ligands inhibit cancer growth while others, particularly sigma-1 agonists, have been observed to induce proliferation in certain cancer cell lines like uveal melanoma. nih.gov Although this compound is listed in patents related to oncology research, specific data from in vitro proliferation or survival assays on cancer cell lines such as MCF-7 or U-87 MG are not available in the reviewed sources. frontiersin.org Such studies would be necessary to determine its specific effects on cancer cell growth and survival.

Table 2: Common In Vitro Cancer Models for Antiproliferative Studies This table lists standard models used to evaluate compounds for anticancer activity, which would be applicable for testing this compound.

Cell Line Cancer Type Common Assay Measured Outcome
MCF-7 Breast Adenocarcinoma MTT / MTS Assay plos.orgeurofinsdiscovery.comnih.gov Cell Viability, Growth Inhibition (GI50)
U-87 MG Glioblastoma Cell Viability Assay, Survival Curve mdpi.comresearchgate.netresearchgate.net Cytotoxicity (IC50), Survival Time
PC-3 Prostate Cancer Cell Proliferation Assay mdpi.com Antiproliferative Effects
HepG2 Liver Cancer MTT Assay, Colony Formation Assay nih.gov Cell Viability, Apoptosis, Cell Cycle Arrest

Compound Names

Exploration of Sigma-2 Receptor Overexpression in Malignant Cell Lines as a Research Target for this compound

The sigma-2 receptor (σ2R), now identified as the transmembrane protein 97 (TMEM97), is a significant target in oncology research due to its elevated expression in rapidly proliferating tumor cells compared to their quiescent counterparts. wikipedia.orgnih.govacs.orgtocris.com This overexpression is not a universal phenomenon across all cancers but has been noted in a variety of malignancies, including breast, lung, pancreatic, ovarian, and prostate cancers, as well as melanoma. wikipedia.orgacs.org The high density of σ2R in these tumors has established it as a valuable biomarker for identifying cancerous tissues and monitoring tumor proliferation. wikipedia.orgnih.govnih.gov

This compound, as a high-affinity and selective sigma receptor ligand, is a tool for investigating the role of these receptors in cancer biology. medchemexpress.commedchemexpress.comrndsystems.com The principle behind this research is that ligands selective for the σ2R can be used to target cancer cells that overexpress this receptor. nih.gov Research has shown that agonistic sigma-2 ligands can inhibit tumor cell proliferation and induce apoptosis, often through mechanisms involving caspase-3 activation. wikipedia.orgnih.gov Conversely, antagonists may promote tumor cell proliferation. wikipedia.org

The differential expression of σ2R in cancerous versus non-cancerous cells is a key factor in its viability as a research target. For instance, studies have demonstrated that the density of sigma-2 receptors is approximately twofold higher in breast (MCF7) and lung (A549) tumor cells than in corresponding normal cell lines (MCF10A and BEAS-2B). researchgate.net This differential provides a therapeutic window for selective targeting. The exploration of σ2R ligands like this compound is part of a broader effort to develop new cancer diagnostics and therapeutics. nih.gov These ligands have been investigated for their potential to specifically label tumor sites, induce cancer cell death, and act as adjuvant agents in cancer therapy. nih.govresearchgate.net

Sigma-2 Receptor (σ2R) Expression in Cancer vs. Normal Cell Lines

Cell LineCell TypeReceptor Expression Level
MCF7Breast CancerOverexpressed (~2x normal) researchgate.net
A549Lung CancerOverexpressed (~2x normal) researchgate.net
MCF10ANormal Breast EpithelialBaseline researchgate.net
BEAS-2BNormal Lung Bronchial EpithelialBaseline researchgate.net

Other Investigational Areas and Physiological Disease Research Utilizing this compound

The utility of this compound in preclinical research extends beyond oncology into other areas of physiological and disease investigation, primarily centered on its activity as a sigma receptor ligand. medchemexpress.commolnova.commolnova.com

Neurological and Psychiatric Conditions: Sigma receptors are known to be involved in a wide range of central nervous system functions, and their modulation can influence neuronal signaling pathways. smolecule.comambeed.com Consequently, this compound is considered a valuable research tool for investigating neurological and psychiatric disorders. smolecule.commedchemexpress.eu Research into sigma ligands suggests potential roles in neuroprotection, pain modulation, and antidepressant or anxiolytic effects. smolecule.com The high selectivity of this compound over dopamine D2 receptors makes it particularly useful for dissecting the specific roles of sigma receptors in these conditions without the confounding effects of dopamine system modulation. rndsystems.comsmolecule.com

Chemotherapy-Induced Emesis: The compound has also been listed in patent literature as a sigma ligand for potential investigation into the prevention and/or treatment of emesis (nausea and vomiting) induced by chemotherapy or radiotherapy. google.com This suggests a potential application in supportive care for cancer patients, aiming to mitigate the adverse effects of primary cancer treatments. google.com

Cardiovascular Disease: Some research classifications include cardiovascular disease as a potential area of investigation for this compound. molnova.commedchemexpress.com While specific studies detailing its direct application in cardiovascular models are not extensively documented in the provided results, the involvement of sigma receptors in cellular processes like ion channel modulation and calcium signaling could provide a basis for such investigations. researchgate.net

Summary of Investigational Areas for this compound

Research AreaRationale / Focus of InvestigationReference
Neurological DiseaseModulation of neuronal signaling, neuroprotection, pain pathways, and mood. smolecule.commedchemexpress.eu smolecule.comambeed.commedchemexpress.eu
Chemotherapy Side EffectsPotential prevention or treatment of chemotherapy-induced nausea and vomiting. google.com google.com
Cardiovascular DiseaseGeneral classification for physiological disease research. molnova.commedchemexpress.com molnova.commedchemexpress.com

Methodological Approaches and Research Tools Involving L 693,403 Maleate

In Vitro Experimental Systems

In vitro methodologies are fundamental to elucidating the specific molecular targets and cellular effects of L-693,403 maleate (B1232345). These controlled experimental setups allow for precise measurements and the dissection of complex biological processes.

Cell-based assays are crucial for understanding how L-693,403 maleate interacts with its primary target, the sigma receptor. These assays typically utilize cell lines that naturally or recombinantly express sigma receptors. The primary purpose of these assays is to determine the binding affinity and functional consequences of the ligand-receptor interaction.

One common approach involves competitive binding assays, where this compound is incubated with the cells in the presence of a radiolabeled or fluorescently tagged ligand known to bind to sigma receptors. By measuring the displacement of the labeled ligand, researchers can determine the binding affinity (Ki) of this compound. Its high affinity and selectivity for sigma receptors over other receptors, such as the dopamine (B1211576) D2 receptor, have been established through such methods. smolecule.com

Table 1: Methodologies in Cell-Based Assays for this compound

Assay TypePrincipleKey Measurement
Competitive Binding Assay Displacement of a labeled sigma receptor ligand by this compound.Binding Affinity (Ki)
Functional Assay Measurement of cellular response following receptor activation by this compound.Second messenger levels, ion flux, gene expression changes
High-Content Imaging Automated microscopy and image analysis to quantify cellular events.Localization and quantification of fluorescent signals

Biochemical assays are designed to measure the effect of a compound on the activity of a specific enzyme in a cell-free system. While this compound is primarily studied for its receptor binding properties, it is conceivable that it could be screened for off-target effects, such as enzyme inhibition.

As a sigma receptor ligand, this compound is a valuable tool for studying cellular signal transduction pathways modulated by these receptors. medchemexpress.com Sigma receptors are known to influence a variety of signaling cascades, and ligands like this compound can be used to activate these pathways and study their downstream effects. smolecule.com

Research in this area often involves treating cells with this compound and then analyzing changes in key signaling molecules. Techniques such as Western blotting, ELISA, and mass spectrometry can be employed to measure the phosphorylation status and expression levels of proteins involved in these pathways. For instance, sigma receptor activation has been linked to the modulation of intracellular calcium levels and the activity of protein kinase C (PKC). Studies may also investigate the impact on phosphoinositide signaling pathways. By dissecting these mechanisms, researchers can gain insight into the physiological and pathophysiological roles of sigma receptors.

Multiparametric cell health analysis, often performed using flow cytometry, allows for the simultaneous measurement of multiple cellular parameters in a high-throughput manner. This approach provides a comprehensive view of a compound's effect on cell viability, apoptosis, cell cycle, and cellular stress.

In one such study, this compound was included as a high-affinity sigma ligand in a library of compounds screened for their effects on various cell health indicators. Flow cytometry was used to analyze cells treated with these compounds, employing a panel of fluorescent dyes to report on different aspects of cellular function. This technique enables the rapid identification of compounds that induce specific cellular responses and helps to build a detailed profile of a compound's biological activities.

Table 2: Parameters in Multiparametric Cell Health Analysis

Cellular ParameterTypical Fluorescent ProbeInformation Gained
Cell Viability Amine-reactive dyesDistinguishes live and dead cells
Apoptosis Annexin V, Caspase substratesIdentifies cells undergoing programmed cell death
Cell Cycle DNA-binding dyes (e.g., Hoechst)Determines the distribution of cells in different phases of the cell cycle
Mitochondrial Health Membrane potential-sensitive dyesAssesses mitochondrial function and integrity
Oxidative Stress Reactive oxygen species (ROS) probesMeasures the level of cellular oxidative stress

Cellular Signaling Transduction Studies Using this compound

In Vivo Animal Models in this compound Research

In vivo studies are essential for understanding the physiological and behavioral effects of this compound in a whole organism. These studies provide critical information that cannot be obtained from in vitro experiments alone.

The selection of an appropriate animal model is a critical step in the design of in vivo experiments. For a compound like this compound, which targets the central nervous system, rodent models such as mice and rats are frequently used.

The justification for using these models is based on several factors:

Pharmacological Relevance : The sigma receptors in rodents share a significant degree of homology with their human counterparts, making them a relevant system for studying the effects of sigma receptor ligands.

Availability of Established Behavioral Paradigms : A wide range of well-validated behavioral tests are available for mice and rats to assess anxiety, depression, psychosis, and cognitive function, all of which are areas where sigma receptors are thought to play a role.

Physiological Similarities : Rodents and humans share many fundamental physiological and neurochemical similarities, allowing for the translation of findings from animal models to human conditions.

Genetic Manipulation : The availability of transgenic and knockout mouse models allows for the investigation of the role of specific genes and pathways in the effects of this compound.

Practical Considerations : Mice and rats are relatively small, have a short gestation period, and are cost-effective to house and maintain, making them practical for many research applications.

Specific strains of mice, such as C57BL/6 or BALB/c, may be chosen based on their known behavioral characteristics or susceptibility to certain disease models. The choice between mice and rats can also depend on the specific experimental question, as there are subtle differences in their physiology and behavior.

Selection and Justification of Specific Rodent Models (e.g., Mice, Rats)

Structural Biology and Computational Studies

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a ligand like this compound interacts with its biological targets at a molecular level. frontiersin.org

Sigma Receptors: L-693,403 is established as a high-affinity and selective sigma (σ) receptor ligand. medchemexpress.commedchemexpress.com Molecular docking studies are instrumental in this field. For instance, the determination of the crystal structures of the σ2 receptor has enabled large-scale docking screens to identify novel ligands. nih.gov Such studies predict the binding pose of a ligand within the receptor's active site, identifying key interactions like salt bridges and hydrophobic contacts that are crucial for affinity and selectivity. nih.govresearchgate.net Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time, providing insights into the dynamic nature of the interaction. frontiersin.org These computational approaches have successfully guided the discovery of new, potent, and selective sigma receptor ligands. nih.govmdpi.com

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com This process is essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. oncodesign-services.commdpi.com

The development of this compound, a spiropiperidine derivative, is rooted in SAR studies aimed at creating high-affinity and selective sigma ligands. rndsystems.com Research in this area involved synthesizing and testing a series of related compounds to identify the key structural features governing their interaction with sigma receptors. rndsystems.com

Key aspects of SAR for spiropiperidine sigma ligands include:

Core Scaffold: The spiropiperidine core is a fundamental structural element for high-affinity binding.

Substituents: Modifications to various parts of the molecule, such as the N-benzyl group, are made to fine-tune binding affinity and selectivity. For example, SAR studies would explore different aromatic substitutions to enhance potency at the sigma receptor while minimizing activity at other targets, such as the dopamine D2 receptor, thereby achieving excellent selectivity. rndsystems.com

Stereochemistry: The three-dimensional arrangement of atoms can be critical, and SAR studies often involve synthesizing and testing different stereoisomers to find the most active configuration. rsc.org

Through this iterative process of design, synthesis, and biological testing, SAR studies guide the optimization of compounds like this compound to achieve the desired pharmacological profile. oncodesign-services.comnih.gov

Ligand-Target Docking and Molecular Dynamics Simulations of this compound with PAI-1 and Sigma Receptors

Analytical and Purification Methodologies

This compound is available commercially as an analytical standard. An analytical standard is a substance of high purity and well-defined characteristics used as a reference material in analytical chemistry.

In High-Performance Liquid Chromatography (HPLC), an analytical standard like this compound serves several critical functions:

Identification: By injecting the standard into the HPLC system, a characteristic retention time is established under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). A peak in a sample chromatogram that matches this retention time provides strong evidence for the presence of the compound.

Quantification: To determine the concentration of this compound in a sample, a calibration curve is constructed. This is done by preparing a series of solutions of the analytical standard at known concentrations and measuring their corresponding peak areas after HPLC analysis. The peak area of the compound in the unknown sample can then be compared to this calibration curve to accurately calculate its concentration.

The availability of this compound as a high-purity standard is essential for researchers needing to accurately identify and quantify the compound in experimental samples. molnova.com

The reliability and reproducibility of research findings depend heavily on the purity and identity of the chemical reagents used. For this compound, purity assessment and structural characterization are routinely performed and documented in certificates of analysis provided by suppliers. molnova.combiocrick.com

Purity Assessment (HPLC): HPLC is the primary method used to determine the purity of this compound. molnova.combiocrick.com The compound is analyzed, and the area of the main peak is compared to the total area of all peaks in the chromatogram. Commercial batches for research use typically specify a purity of greater than 98%. molnova.combiocrick.com This ensures that observed biological effects are attributable to the compound of interest and not to impurities.

Structural Characterization (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule. The resulting spectrum provides detailed information about the arrangement of atoms within the molecule, serving as a "fingerprint." A certificate of analysis will typically state that the NMR spectrum is consistent with the known structure of this compound, verifying its identity. molnova.combiocrick.com

This rigorous analytical characterization ensures that researchers are working with a well-defined chemical entity, which is a prerequisite for valid scientific investigation.

Table 2: Analytical and Characterization Data for this compound
ParameterMethodologyTypical SpecificationPurposeReferences
PurityHigh-Performance Liquid Chromatography (HPLC)>98%Ensures the absence of significant impurities that could confound experimental results. molnova.com, biocrick.com
IdentityNuclear Magnetic Resonance (NMR) SpectroscopyConsistent with structureConfirms that the chemical structure of the material matches that of this compound. molnova.com, biocrick.com
Molecular Formula-C24H27NO4Defines the elemental composition of the compound (maleate salt form). medchemexpress.com, molnova.com
Molecular Weight-393.48 g/molUsed for preparing solutions of known molarity. medchemexpress.com, rndsystems.com

Future Directions and Emerging Research Avenues for L 693,403 Maleate

Elucidating Underexplored Interactions and Broader Physiological Roles of L-693,403 Maleate (B1232345)

While L-693,403 maleate is well-established as a selective σ-receptor ligand, the full spectrum of its molecular interactions and consequent physiological roles remains an active area of investigation. rndsystems.com The sigma-1 (σ1) receptor, a key target, is a unique intracellular chaperone protein involved in a multitude of cellular functions, including cell survival, proliferation, and death, as well as learning and memory processes. genecards.org Future research is poised to delve deeper into these complex interactions.

A primary focus will be to move beyond broad receptor binding and elucidate the specific downstream signaling pathways modulated by this compound. This includes its influence on neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576), which are critical in mood and behavior. smolecule.com Given that σ-receptors are implicated in conditions like diabetes-associated pain and metabolic syndrome, further studies are warranted to explore the role of this compound in these physiological disease contexts. medchemexpress.comepo.orggoogle.com Investigating its effects on cellular processes like oxidative stress and mitochondrial function, where σ1-receptors play a protective role, could reveal novel neuroprotective applications. smolecule.comgenecards.org

Potential Research AreaRationale
Neuroinflammation Sigma-1 receptors are known to modulate inflammatory responses in the central nervous system.
Metabolic Regulation Patents list the compound in the context of treating metabolic syndrome, suggesting an underexplored role in glucose and lipid homeostasis. google.com
Cellular Survival Pathways The interaction with the SIGMAR1 gene product suggests a role in cell survival, proliferation, and death, which could be relevant in neurodegeneration and oncology research. genecards.orgambeed.com
Learning and Memory As sigma receptors are involved in cognitive processes, exploring the impact of this compound could provide insights into treating cognitive deficits. genecards.org

Investigating Potential Synergistic or Antagonistic Effects of this compound in Combination with Other Research Compounds

The potential for this compound to produce synergistic or antagonistic effects when combined with other pharmacologically active agents is a promising research frontier. smolecule.com Such studies are crucial for understanding how its modulatory effects on sigma receptors could complement or interfere with other mechanisms of action.

Research indicates that this compound may exhibit synergistic effects when used with other compounds targeting different receptor systems. smolecule.com For instance, in the context of pain research, combining σ-receptor ligands with other classes of analgesics is an area of interest. google.comgoogleapis.com Preclinical studies could explore combinations with compounds that act on the glutamatergic system (e.g., NMDA receptor antagonists) or GABAergic system to manage neuropathic pain. Given its influence on monoamine pathways, investigating its use alongside selective serotonin reuptake inhibitors (SSRIs) or other antidepressants in animal models of depression could reveal enhanced or novel therapeutic effects. smolecule.com

Combination Compound ClassPotential Research Rationale
NMDA Receptor Antagonists Potential for synergistic effects in models of neuropathic pain and allodynia. google.comgoogleapis.com
Antidepressants (e.g., SSRIs) To investigate enhanced efficacy in animal models of depression and anxiety, leveraging the compound's influence on serotonin systems. smolecule.com
Neuroprotective Agents To explore enhanced protection against oxidative stress and excitotoxicity in models of neurodegenerative diseases.
Anticancer Agents Given the role of sigma receptors in cell proliferation and death, combination studies in cancer cell lines could reveal synergistic anti-tumor activity. genecards.org

Development of Novel Research Tools and Probes Based on the this compound Scaffold

The chemical structure of this compound, N-1'-benzyl-3,4-dihydrospiro[1H-indene-1,4'-piperidine], serves as a valuable scaffold for the development of new and more sophisticated research tools. smolecule.commedchemexpress.com Its high affinity and selectivity make it an excellent starting point for designing novel probes to further interrogate sigma receptor biology. rndsystems.com

Future medicinal chemistry efforts could focus on modifying this scaffold to achieve several objectives. One avenue is the development of ligands with even greater subtype selectivity between σ1 and σ2 receptors, which would allow for a more precise dissection of their individual functions. Another important direction is the synthesis of fluorescently-labeled or radiolabeled derivatives of L-693,403. Such probes would be invaluable for advanced research applications, including:

Receptor Visualization: High-resolution imaging of sigma receptor distribution in tissues and living cells.

Binding Kinetics: Real-time analysis of ligand-receptor interactions.

Receptor Trafficking Studies: Observing the movement of sigma receptors within and between cells in response to various stimuli.

The development of photoaffinity labels based on the L-693,403 scaffold could also enable researchers to irreversibly bind the ligand to the receptor, facilitating the identification of receptor subunits and interacting proteins.

Translational Research Prospects Derived from Preclinical Findings (excluding clinical human trials)

Translational research aims to bridge the gap between basic scientific discoveries and their potential application to improve health. leicabiosystems.com It involves taking promising findings from laboratory and animal studies and progressing them through a pipeline of further, more clinically relevant preclinical evaluation. nih.govosf.io For this compound, several preclinical findings suggest significant translational potential that warrants further non-clinical investigation.

The compound has shown potential in animal models for various conditions, including pain, neurological disorders, and psychiatric conditions. smolecule.com Patents also describe its potential use for diabetes-associated pain and metabolic syndrome. epo.orggoogle.com The next steps in the translational path, preceding any human trials, involve more advanced preclinical modeling. This could include:

Advanced Animal Models: Utilizing transgenic animal models that more closely mimic human diseases to test the efficacy of this compound.

Human Tissue Studies: Employing in vitro and ex vivo studies on human cells and tissues to gauge the compound's effects in a more relevant biological system. This could involve "clinical trial in a dish" (CTiD) approaches, where patient-derived cells are used to test the compound's activity. leicabiosystems.com

Biomarker Identification: Conducting preclinical studies aimed at identifying measurable biomarkers that correlate with the compound's activity. Such biomarkers would be essential for monitoring biological effects in any future, more advanced stages of research.

These translational efforts are critical for validating the initial preclinical promise of this compound and building a robust data package to determine if it is a viable candidate for further development. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.